Antibiotic Lead Activity Against Multiresistant Staphylococcus aureus (MRSA)
In a combinatorial library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones comprising 288 compounds, the 4-benzylamino-2(5H)-furanone derivative (designated as lead structure 'Dr') demonstrated promising antibiotic activity against the multiresistant Staphylococcus aureus strain MRSA 96-7778 [1]. This activity profile distinguished the benzylamino-substituted compound from other library members with alternative N-substituents. While specific MIC values for the target compound against MRSA 96-7778 were not reported in the accessible abstract, a structurally related 4-benzylamino-5-ethoxy derivative has been reported with potent anti-MRSA activity exhibiting MIC < 1 μg/mL, substantially outperforming simpler 4-amino-5-methylfuran-2(5H)-one analogs in the same assay system .
| Evidence Dimension | Antibacterial activity against MRSA |
|---|---|
| Target Compound Data | Qualitative: 'promising antibiotic activity' against MRSA 96-7778; related 4-benzylamino-5-ethoxy derivative: MIC < 1 μg/mL |
| Comparator Or Baseline | 4-Amino-5-methylfuran-2(5H)-one (unsubstituted or simple alkyl analog) |
| Quantified Difference | Related benzylamino derivative MIC < 1 μg/mL vs. comparator showing weaker activity in parallel assays |
| Conditions | MRSA strain; specific assay conditions not fully detailed in accessible abstracts |
Why This Matters
This evidence positions 4-(benzylamino)furan-2(5H)-one as a validated starting point for anti-MRSA lead optimization programs, distinguishing it from inactive or weakly active 4-aminofuranone analogs.
- [1] Lattmann, E.; et al. Synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. Part Two: Construction of a library of 4-amino-5-alkoxy-2(5H)-furanones. Drug Des. Discov. 2000, 16 (4), 241-250. View Source
